Cas no 220247-51-8 (7-Isoquinolinemethanol, 1,2,3,4-tetrahydro-)

7-Isoquinolinemethanol, 1,2,3,4-tetrahydro- 化学的及び物理的性質
名前と識別子
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- 7-Isoquinolinemethanol, 1,2,3,4-tetrahydro-
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- インチ: 1S/C10H13NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-2,5,11-12H,3-4,6-7H2
- InChIKey: RAUHFTOXJZRVIJ-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C=CC(CO)=C2)CCN1
7-Isoquinolinemethanol, 1,2,3,4-tetrahydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-760939-0.5g |
(1,2,3,4-tetrahydroisoquinolin-7-yl)methanol |
220247-51-8 | 95.0% | 0.5g |
$239.0 | 2025-03-22 | |
Enamine | EN300-760939-0.1g |
(1,2,3,4-tetrahydroisoquinolin-7-yl)methanol |
220247-51-8 | 95.0% | 0.1g |
$219.0 | 2025-03-22 | |
Enamine | EN300-760939-5.0g |
(1,2,3,4-tetrahydroisoquinolin-7-yl)methanol |
220247-51-8 | 95.0% | 5.0g |
$985.0 | 2025-03-22 | |
Enamine | EN300-760939-10.0g |
(1,2,3,4-tetrahydroisoquinolin-7-yl)methanol |
220247-51-8 | 95.0% | 10.0g |
$1813.0 | 2025-03-22 | |
Enamine | EN300-760939-0.05g |
(1,2,3,4-tetrahydroisoquinolin-7-yl)methanol |
220247-51-8 | 95.0% | 0.05g |
$210.0 | 2025-03-22 | |
Enamine | EN300-760939-2.5g |
(1,2,3,4-tetrahydroisoquinolin-7-yl)methanol |
220247-51-8 | 95.0% | 2.5g |
$538.0 | 2025-03-22 | |
Enamine | EN300-760939-0.25g |
(1,2,3,4-tetrahydroisoquinolin-7-yl)methanol |
220247-51-8 | 95.0% | 0.25g |
$230.0 | 2025-03-22 | |
Enamine | EN300-760939-1.0g |
(1,2,3,4-tetrahydroisoquinolin-7-yl)methanol |
220247-51-8 | 95.0% | 1.0g |
$250.0 | 2025-03-22 |
7-Isoquinolinemethanol, 1,2,3,4-tetrahydro- 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
7-Isoquinolinemethanol, 1,2,3,4-tetrahydro-に関する追加情報
Introduction to 7-Isoquinolinemethanol, 1,2,3,4-tetrahydro- (CAS No. 220247-51-8)
7-Isoquinolinemethanol, 1,2,3,4-tetrahydro- (CAS No. 220247-51-8) is a compound of significant interest in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoquinoline derivatives and has garnered attention for its potential therapeutic applications. The structure of 7-Isoquinolinemethanol, 1,2,3,4-tetrahydro- features a tetrahydroisoquinoline core with a hydroxymethyl group at the 7-position, which confers unique chemical and biological properties.
The synthesis of 7-Isoquinolinemethanol, 1,2,3,4-tetrahydro- has been extensively studied due to its potential as a lead compound in drug discovery. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound. One notable approach involves the use of palladium-catalyzed reactions to construct the tetrahydroisoquinoline framework followed by selective functionalization at the 7-position. This method not only improves yield but also enhances the purity and structural integrity of the final product.
In terms of biological activity, 7-Isoquinolinemethanol, 1,2,3,4-tetrahydro- has shown promising results in various preclinical studies. Research has demonstrated its potential as an inhibitor of specific enzymes and receptors involved in disease pathways. For instance, studies have indicated that this compound can effectively modulate the activity of protein kinases, which are key targets in cancer therapy. Additionally, it has been explored for its anti-inflammatory properties and its ability to modulate immune responses.
The pharmacological profile of 7-Isoquinolinemethanol, 1,2,3,4-tetrahydro- has been further characterized through in vitro and in vivo experiments. In cell-based assays, it has exhibited potent cytotoxic effects against various cancer cell lines while showing minimal toxicity to normal cells. These findings suggest that it may have a favorable therapeutic index for clinical applications. Moreover, animal models have provided valuable insights into its pharmacokinetics and biodistribution, highlighting its potential for oral administration and sustained release formulations.
The safety and efficacy of 7-Isoquinolinemethanol, 1,2,3,4-tetrahydro- are currently being evaluated in early-stage clinical trials. Preliminary data from these trials have shown promising results in terms of safety and tolerability. Ongoing studies aim to optimize dosing regimens and explore combination therapies with other drugs to enhance therapeutic outcomes.
In conclusion, 7-Isoquinolinemethanol, 1,2,3,4-tetrahydro- (CAS No. 220247-51-8) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in drug discovery and clinical research. As research continues to advance our understanding of this compound's mechanisms of action and therapeutic potential, it is likely to play an increasingly important role in the treatment of various diseases.
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